1-パルミトイル-sn-グリセロ-3-ホスホエタノールアミン

概要

説明

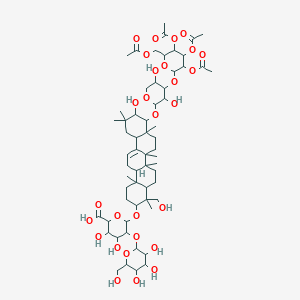

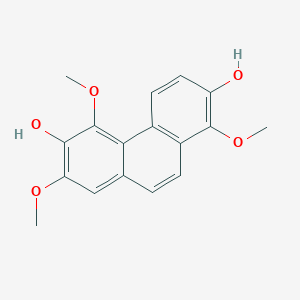

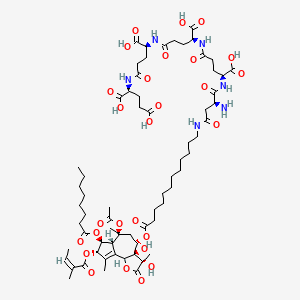

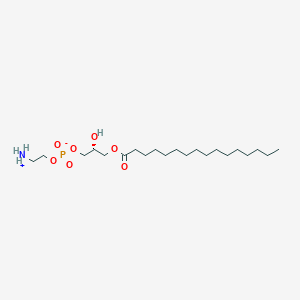

16:0 Lyso PE, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine. It is a minor lipid found in low levels in plasma membranes and serum. This compound is generated through the action of phospholipase A2 (PLA2) and plays a role in various biological processes .

科学的研究の応用

16:0 Lyso PE has a wide range of applications in scientific research:

Chemistry: It is used in studies involving lipidomics and the analysis of lipid profiles in various biological samples.

Biology: 16:0 Lyso PE is involved in cellular signaling pathways and membrane dynamics.

Industry: It is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

作用機序

16:0 リソPE は、様々な分子標的と経路を通じてその効果を発揮します。

分子標的: これは、脂質代謝に関与する膜受容体と酵素と相互作用します。

関与する経路: これは、細胞の増殖と分化に関与するミトゲン活性化プロテインキナーゼ (MAPK) 経路などのシグナル伝達経路を調節します.

類似化合物:

160 リソPC (1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-ホスホコリン): 構造は似ていますが、頭部基はエタノールアミンではなくコリンです.

160 リソPA (1-パルミトイル-2-ヒドロキシ-sn-グリセロ-3-リン酸): 構造は似ていますが、エタノールアミンではなくリン酸基を持っています.

独自性: 16:0 リソPE は、その特定の頭部基 (エタノールアミン) によって独特です。これは、他のリソホスホ脂質と比較して、明確な生化学的特性と相互作用を付与します。 細胞シグナル伝達と膜ダイナミクスにおけるその役割は、類似化合物とは異なります .

生化学分析

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .

Cellular Effects

1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .

Molecular Mechanism

At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

準備方法

合成経路と反応条件: 16:0 リソPE は、ホスホリパーゼ A2 (PLA2) を用いてホスファチジルエタノールアミン (PE) を加水分解することで合成できます。 この反応は、通常、制御された pH および温度で水性緩衝液を用いて行われ、酵素活性を最適化します .

工業的生産方法: 16:0 リソPE の工業的生産には、ホスファチジルエタノールアミンの大規模酵素加水分解が用いられます。 このプロセスは、高収率と高純度を達成するために最適化されており、多くの場合、目的の製品を単離するためのクロマトグラフィーなどの精製工程を複数回含みます .

化学反応の分析

反応の種類: 16:0 リソPE は、以下を含む様々な化学反応を受けます。

酸化: この反応は、酸化ストレス条件下で発生し、酸化脂質種の形成につながります。

還元: 還元反応は、酸化された 16:0 リソPE を元の状態に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と活性酸素種が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: 酸化脂質種。

還元: 還元された 16:0 リソPE。

置換: 16:0 リソPE の置換誘導体.

4. 科学研究における用途

16:0 リソPE は、科学研究において幅広い用途を持っています。

化学: これは、脂質体学と様々な生物学的サンプルの脂質プロファイル分析を含む研究に使用されます.

生物学: 16:0 リソPE は、細胞シグナル伝達経路と膜ダイナミクスに関与しています。

医学: 研究によると、代謝性疾患における潜在的な役割と、アテローム性動脈硬化などの疾患の進行への関与が示唆されています.

類似化合物との比較

160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.

160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.

Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .

特性

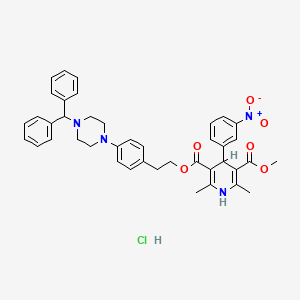

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53862-35-4 | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。